molecular formula C10H11ClN2 B596646 Quinolin-6-ylmethanamine hydrochloride CAS No. 114223-89-1

Quinolin-6-ylmethanamine hydrochloride

Cat. No.: B596646
CAS No.: 114223-89-1
M. Wt: 194.662
InChI Key: LFLZKVGMOFRAED-UHFFFAOYSA-N
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Description

Quinolin-6-ylmethanamine hydrochloride is a chemical compound with the molecular formula C10H11ClN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. This compound is particularly noted for its potential in various scientific research fields.

Scientific Research Applications

Quinolin-6-ylmethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a precursor for bioactive compounds.

    Medicine: Explored for its potential in drug discovery, particularly in the development of anticancer, antimicrobial, and antiviral agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

Quinolin-6-ylmethanamine hydrochloride is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Quinolin-6-ylmethanamine hydrochloride typically involves the functionalization of the quinoline ring. One common method is the reduction of quinoline-6-carboxaldehyde using a suitable reducing agent such as sodium borohydride, followed by the reaction with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

  • Solvent: Methanol or ethanol
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: Quinolin-6-ylmethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents like acyl chlorides, isocyanates, or alkyl halides in the presence of a base.

Major Products:

  • Oxidation products: Quinolin-6-ylnitroso or quinolin-6-ylnitro derivatives.
  • Reduction products: Tetrahydroquinoline derivatives.
  • Substitution products: Various amides, ureas, and other functionalized derivatives.

Mechanism of Action

The mechanism of action of Quinolin-6-ylmethanamine hydrochloride depends on its specific application. In medicinal chemistry, it may act by:

    Binding to specific molecular targets: Such as enzymes, receptors, or nucleic acids, thereby modulating their activity.

    Inhibiting key biological pathways: For example, inhibiting the synthesis of nucleic acids or proteins in microbial or cancer cells.

    Inducing cellular responses: Such as apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Quinolin-6-ylmethanamine hydrochloride can be compared with other quinoline derivatives, such as:

    Quinolin-8-ylmethanamine hydrochloride: Similar structure but with the amine group at the 8-position, which may result in different biological activities.

    Quinolin-4-ylmethanamine hydrochloride: Another positional isomer with distinct chemical and biological properties.

    Quinolin-2-ylmethanamine hydrochloride: Known for its use in different synthetic and medicinal applications.

Uniqueness: this compound is unique due to its specific position of the amine group on the quinoline ring, which can influence its reactivity and interaction with biological targets. This positional specificity can lead to unique biological activities and applications in various fields of research.

Properties

IUPAC Name

quinolin-6-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.ClH/c11-7-8-3-4-10-9(6-8)2-1-5-12-10;/h1-6H,7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLZKVGMOFRAED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)CN)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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